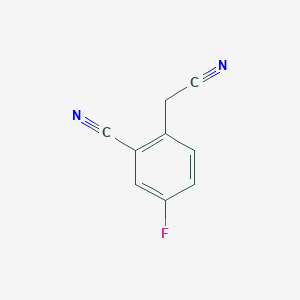

2-(Cyanomethyl)-5-fluorobenzonitrile

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the structural arrangement of functional groups on the benzene ring. This nomenclature follows the established conventions for naming substituted benzonitriles, where the benzonitrile core serves as the parent structure and substituents are identified by their position numbers and chemical nature. The compound is also known by several alternative designations that reflect different naming conventions and structural perspectives.

According to chemical database records, the compound is alternatively designated as 2-Cyano-4-fluorobenzylcyanide, which emphasizes the presence of two cyano groups in the molecule. Another common designation is 2-Cyano-4-fluorobenzeneacetonitrile, which highlights the acetonitrile-like side chain attached to the benzene ring. The systematic name 2-CYANO-4-FLUOROPHENYLACETONITRILE is also used in various chemical literature sources, particularly in patents and industrial applications.

The Chemical Abstracts Service registry number for this compound is 256951-82-3, which serves as a unique identifier in chemical databases worldwide. This registry number is essential for unambiguous identification of the compound in scientific literature and commercial applications. The compound is also catalogued in various international chemical databases with consistent structural information and nomenclature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₅FN₂, indicating a composition of nine carbon atoms, five hydrogen atoms, one fluorine atom, and two nitrogen atoms. This molecular formula reflects the compound's structure as a fluorinated aromatic system containing two nitrile functional groups. The molecular weight has been precisely determined as 160.15 grams per mole through computational analysis using established atomic weight values.

The molecular composition analysis reveals several important structural features that influence the compound's properties. The presence of two nitrogen atoms exclusively in nitrile groups (C≡N) contributes significantly to the compound's polarity and potential for intermolecular interactions. The single fluorine atom provides additional electronegative character while maintaining relatively low molecular weight compared to other halogenated derivatives.

The Simplified Molecular Input Line Entry System representation for this compound is C1=CC(=C(C=C1F)C#N)CC#N, which provides a linear notation for the three-dimensional molecular structure. This notation system allows for computer-readable representation of the molecular connectivity and serves as a standard format for chemical database storage and retrieval. The International Chemical Identifier key XQBWYQLJKYOIER-UHFFFAOYSA-N provides an additional unique identifier that ensures unambiguous chemical identification across different database systems.

Structural Elucidation Through Crystallographic Studies

Crystallographic analysis has provided detailed three-dimensional structural information for related fluorinated benzonitrile compounds, offering insights into the spatial arrangement of atoms and intermolecular interactions. X-ray diffraction studies of similar compounds have revealed important structural parameters including bond lengths, bond angles, and molecular conformations that are characteristic of this class of compounds.

Research conducted on related fluorinated benzonitriles using single-crystal X-ray diffraction has demonstrated significant structural features relevant to understanding this compound. The interatomic distances between carbon and nitrogen atoms in nitrile groups typically range from 1.2243 to 1.233 angstroms, which represents an elongation compared to free benzonitrile compounds. This elongation indicates a decrease in bond order that can be attributed to electronic effects of the substituents.

The nitrile groups in fluorinated benzonitrile derivatives exhibit deviations from perfect linearity, with carbon-carbon-nitrogen bond angles ranging from 135.01 to 140.19 degrees. This deviation from the ideal 180-degree angle reflects the influence of electronic and steric factors on the molecular geometry. The specific angle deviations provide information about the hybridization state of the nitrile carbon atoms, which transitions from pure sp hybridization toward sp² character due to electronic interactions.

Crystallographic studies have also revealed important information about intermolecular interactions in fluorinated benzonitrile crystals. The shortest fluorine-fluorine distances observed are approximately 2.70 angstroms, which is smaller than the sum of van der Waals radii, indicating preferred packing arrangements of fluorine atoms. These close contacts between fluorine atoms contribute to the overall crystal stability and influence the physical properties of the solid material.

Comparative Analysis With Related Fluorinated Benzonitrile Derivatives

Comparative analysis with structurally related compounds provides valuable insights into the unique characteristics of this compound. Several isomeric and analogous compounds have been identified and characterized, each exhibiting distinct structural and chemical properties based on the positioning of functional groups.

The isomeric compound 5-(cyanomethyl)-2-fluorobenzonitrile, with Chemical Abstracts Service number 519059-09-7, represents a positional isomer where the fluorine and cyanomethyl substituents occupy different positions on the benzene ring. This compound shares the same molecular formula C₉H₅FN₂ but exhibits different chemical and physical properties due to the altered substitution pattern. The International Union of Pure and Applied Chemistry name for this isomer is 5-(cyanomethyl)-2-fluorobenzonitrile, and it is also known by alternative designations including 3-cyano-4-fluorobenzyl cyanide.

Another related compound is 2-(cyanomethyl)-4-fluorobenzonitrile with Chemical Abstracts Service number 1000540-75-9, which differs from the target compound only in the position of the fluorine atom. This positional isomer demonstrates how subtle changes in substituent positioning can significantly affect molecular properties and applications. The compound has a molecular weight of 160.15 grams per mole, identical to the target compound, but exhibits different electronic distribution patterns due to the altered fluorine position.

The difluorinated analog 2,5-difluorobenzonitrile represents an extension of fluorination patterns, containing two fluorine atoms at positions 2 and 5 of the benzonitrile ring system. This compound has a molecular formula of C₇H₃F₂N and a molecular weight of 139.102 grams per mole. The presence of an additional fluorine atom significantly alters the electronic properties and reactivity compared to monofluorinated derivatives.

Studies of 4-amino-3,5-difluorobenzonitrile have revealed important structural characteristics relevant to understanding fluorinated benzonitrile systems. The crystal structure analysis demonstrates quinoid character of the phenyl rings accompanied by distortion of bond angles related to the presence of fluorine substituents in ortho positions. These structural distortions are characteristic features of heavily fluorinated aromatic systems and provide insights into the electronic effects of fluorine substitution.

The comparative analysis reveals that the positioning of fluorine atoms significantly influences both the electronic distribution and the three-dimensional molecular geometry of benzonitrile derivatives. The ortho-fluoro effect, as demonstrated in various crystallographic studies, leads to specific patterns of carbon-carbon and carbon-nitrogen bond activation that are characteristic of this class of compounds. These effects have important implications for the synthetic utility and reactivity patterns of this compound compared to its structural analogs.

Properties

IUPAC Name |

2-(cyanomethyl)-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-9-2-1-7(3-4-11)8(5-9)6-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBWYQLJKYOIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666689 | |

| Record name | 2-(Cyanomethyl)-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256951-82-3 | |

| Record name | 2-Cyano-4-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256951-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyanomethyl)-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Cyanomethyl)-5-fluorobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and anticancer properties. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8FN

- Molecular Weight : 169.18 g/mol

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in critical biological pathways. For instance, studies have identified that related compounds exhibit inhibitory effects on protein farnesyltransferase (PFT), an enzyme crucial for the post-translational modification of proteins involved in cell signaling pathways associated with cancer and malaria.

Inhibition of Farnesyltransferase

- Selectivity : Compounds targeting PFT show significant selectivity towards the malarial enzyme compared to mammalian counterparts, with selectivity ratios up to 136-fold .

- Efficacy : In vitro studies report IC50 values as low as 1 nM for these inhibitors against Plasmodium falciparum .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and its analogs:

Case Studies

- Antimalarial Efficacy : A study demonstrated that derivatives of this compound effectively reduced parasitemia in infected erythrocytes, indicating their potential as therapeutic agents against malaria .

- Cancer Cell Line Studies : Research on various cancer cell lines has shown that compounds with similar structures induce apoptosis through the inhibition of farnesylated proteins, which are critical for tumor cell survival .

Scientific Research Applications

Scientific Research Applications

- Synthesis of Antibacterial Compounds: 2-(Cyanomethyl)-5-fluorobenzonitrile is used in the synthesis of novel antibacterial compounds that can overcome the problem of antibacterial resistance . These compounds are capable of concurrently inhibiting bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, and possess a broad spectrum of activity against Gram-positive and/or Gram-negative bacteria .

- Preparation of Heterocyclic Compounds: This compound can be used as a starting material for creating diverse heterocyclic compounds . Many heterocyclic compounds have antimicrobial activity . Some heterocyclic compounds have therapeutic applications .

- Production of Methyl 2-(5-Cyano-2-fluorophenyl)acrylate: 3-(Cyanomethyl)-4-fluorobenzonitrile yields Methyl 2-(5-Cyano-2-fluorophenyl)acrylate through filtration and concentration .

Use as a Chemical Intermediate

- Anti-cancer research: 2-substituted benzimidazoles, synthesized utilizing 2-[(4-fluorobenzylidene and cycloalkylidene) cyanomethyl] benzimidazoles, exhibit antitumor activity against human hepatocellular carcinoma (HEPG2), human breast adenocarcinoma (MCF7), and human colon carcinoma (HCT 116) cell lines .

- Synthesis of Disubstituted Furane Derivatives: Cyano groups are used in the synthesis of cyano, amidino, and acrylonitrile 2,5-disubstituted furane derivatives with either benzimidazole/benzothiazole nuclei, which have been evaluated for antitumor and antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations

Key structural analogs differ in substituents at the 2- and 5-positions of the benzonitrile core. These modifications significantly influence physical properties, reactivity, and applications:

Key Observations:

- Electronic Effects: The cyanomethyl group (-CH$2$CN) is strongly electron-withdrawing, enhancing electrophilic aromatic substitution reactivity compared to methoxy (-OCH$3$) or hydroxyl (-OH) groups .

- Halogen Impact : Iodo and bromo substituents (e.g., in 5-fluoro-2-iodobenzonitrile) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro analogs (e.g., 5-(chloromethyl)-2-fluorobenzonitrile) are preferred for nucleophilic substitutions .

- Thermal Stability: Derivatives like 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile () exhibit higher melting points (~150°C), attributed to intermolecular hydrogen bonding and aromatic stacking .

Pharmaceutical Relevance

- Antimalarial Agents: The compound 2-((2-((1-(4-cyanophenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-5-fluorobenzonitrile () demonstrates potent antimalarial activity, synthesized via alkylation of 2-(bromomethyl)-5-fluorobenzonitrile. Its melting point (82–84°C) and solubility profile align with drug-like properties .

- Kinase Inhibitors: Derivatives like (5-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-1H-[1,2,4]triazol-3-yl)-acetonitrile () are patented for kinase inhibition, leveraging the fluorine atom’s metabolic stability and the cyano group’s hydrogen-bonding capacity .

Spectroscopic and Structural Insights

- NMR Analysis: 2-(1H-Benzo[d]imidazol-2-yl)-5-fluorobenzonitrile () shows distinct $^1$H NMR signals for aromatic protons (δ 7.8–8.2 ppm) and cyano groups (δ 120–125 ppm in $^{13}$C NMR), critical for structural validation .

- Vibrational Spectroscopy : For 2-fluoro-5-methylbenzonitrile (), C-F stretching vibrations occur at 1,100–1,250 cm$^{-1}$, while C≡N stretches appear at ~2,230 cm$^{-1}$, aiding in substituent identification .

Preparation Methods

Direct Alkylation Using Sodium Hydride and Cyanomethyl Precursors

One reported method for synthesizing 2-(cyanomethyl)-5-fluorobenzonitrile involves the alkylation of a fluorobenzonitrile derivative with a cyanomethyl source under basic conditions.

- Procedure: Sodium hydride (NaH, 60% dispersion in mineral oil) is used as a strong base to deprotonate the benzonitrile derivative, enabling nucleophilic substitution with a cyanomethyl halide or equivalent electrophile.

- Conditions: The reaction is typically carried out in an aprotic solvent with stirring to ensure complete deprotonation and alkylation.

- Advantages: This method allows selective introduction of the cyanomethyl group at the 2-position on a 5-fluorobenzonitrile ring.

- Reference: European Patent EP 3233827 B1 details this approach with specific stoichiometries and reaction parameters.

Fluorination of 2-Cyanobenzenesulfonyl Chloride Followed by Cyanomethylation

A multi-step synthetic strategy involves first preparing 2-fluorobenzonitrile derivatives via fluorination of 2-cyanobenzenesulfonyl chloride, followed by cyanomethylation.

- Step 1: Preparation of 2-Fluorobenzonitrile

- 2-Cyanobenzenesulfonyl chloride is reacted with alkali metal fluorides (such as potassium fluoride) in high-boiling sulfone solvents (e.g., tetramethylenesulfone).

- Reaction temperatures range from 170°C to 250°C, with an optimal range around 225°C to 235°C.

- The reaction proceeds with good conversion to 2-fluorobenzonitrile.

- Step 2: Introduction of Cyanomethyl Group

- Subsequent cyanomethylation can be achieved by nucleophilic substitution using cyanomethyl reagents under basic conditions.

- Key Parameters:

| Parameter | Details |

|---|---|

| Alkali metal fluoride | Potassium fluoride preferred |

| Solvent | Tetramethylenesulfone and related sulfones |

| Temperature range | 170°C to 250°C (optimal 225-235°C) |

| Molar ratio (substrate:fluoride) | 0.8:1 to 1:2 (preferred 1:1 to 1:2) |

- Advantages: This method uses relatively inexpensive starting materials and allows for selective fluorination before cyanomethylation.

- Reference: US Patent US5081275A provides a detailed process description.

Bromomethylation Followed by Cyanide Displacement

Another synthetic route involves preparing a bromomethyl intermediate on the fluorobenzonitrile ring, which is then converted to the cyanomethyl derivative by nucleophilic substitution with cyanide.

- Step 1: Preparation of 2-(bromomethyl)-4-cyano-1-fluorobenzene via bromination of the corresponding benzyl alcohol or methyl derivative.

- Step 2: Nucleophilic substitution of the bromide with potassium cyanide (KCN) in aqueous ethanol to yield this compound.

- Reaction Conditions: The bromination is carried out under mild conditions (0–23 °C), and the cyanide substitution proceeds efficiently at room temperature.

- Yields: The bromide intermediate can be isolated in high purity (~90%), and cyanide displacement proceeds with good yields.

- Reference: Detailed synthetic steps and characterization data are reported in a 2022 MDPI publication.

Zinc-Catalyzed Cyanation of Aryl Halides (Alternative Approach)

A novel catalytic method involves the zinc-catalyzed cyanation of aryl iodides using formamide as a cyanogen source.

- Catalyst System: Zinc catalyst promoted by bisphosphine Nixantphos ligand.

- Substrate Scope: Electron-rich and electron-poor aryl iodides, including fluorinated benzonitriles.

- Advantages: This method is mild, environmentally benign, and proceeds with good to excellent yields.

- Limitations: The method requires aryl iodide precursors and specialized ligands.

- Reference: Zhao et al. (2020) report this catalytic cyanation approach, which could be adapted for synthesizing this compound derivatives.

Summary Table of Preparation Methods

Research Findings and Notes

- The alkylation method using sodium hydride is straightforward but requires careful handling of reactive bases.

- The fluorination of 2-cyanobenzenesulfonyl chloride with alkali metal fluorides is well-documented and industrially viable, with solvent choice and temperature control being critical for yield and purity.

- Bromomethylation followed by cyanide displacement offers a mild and efficient route, with well-characterized intermediates and scalable conditions.

- Zinc-catalyzed cyanation represents an emerging green chemistry approach, expanding the toolbox for nitrile synthesis on aromatic rings.

- The choice of method depends on available starting materials, desired scale, and environmental or safety considerations.

Q & A

Q. What are the common synthetic pathways for 2-(Cyanomethyl)-5-fluorobenzonitrile, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functional group transformations starting from fluorinated benzaldehyde or benzoic acid derivatives. For example:

- Reductive amination : Reacting 2-fluoro-5-formylbenzonitrile with amines (e.g., N-methylpropargylamine) under reductive conditions yields substituted derivatives, achieving ~61% yield using NaBH(OAc)₃ in THF .

- Cyclization : Starting from 2-(cyanomethyl)benzoic acid, reduction with NaBH₄/I₂ in THF followed by cyclization with NaN₃ generates tetrazole derivatives .

- Key Factors : Solvent choice (THF vs. DMF), temperature (room temp vs. reflux), and stoichiometric ratios significantly impact yield.

- Data Table :

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 2-fluoro-5-formylbenzonitrile | N-methylpropargylamine, NaBH(OAc)₃, THF | 61% | |

| 2-(cyanomethyl)benzoic acid | NaBH₄/I₂, THF; NaN₃, NMP | 45% |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine substituents split peaks due to spin-spin coupling. For example, the aromatic proton adjacent to fluorine in 2-(1H-benzo[d]imidazol-2-yl)-5-fluorobenzonitrile shows a triplet (δ 7.17, J = 8.6 Hz) . The cyanomethyl group (CH₂CN) appears as a singlet (δ 3.57) .

- HRMS : Accurate mass analysis (e.g., [M+H]+ calcd. 275.1754, found 275.1757) confirms molecular formula .

- Data Table :

| Functional Group | ¹H NMR (δ) | ¹³C NMR (δ) |

|---|---|---|

| CH₂CN | 3.57 (s) | 42.86 |

| Fluorinated Ar-H | 7.17 (t) | 128.47 |

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for fluorinated benzonitriles?

- Methodological Answer : Discrepancies often arise from fluorine’s electronegativity and solvent effects. Strategies include:

- Validation via X-ray crystallography : Resolves ambiguities in NMR assignments (e.g., distinguishing para vs. meta substituents) .

- DFT adjustments : Incorporate solvent polarity (e.g., CDCl₃) and relativistic effects in computational models to better match observed ¹⁹F NMR shifts .

Q. How can reaction conditions be optimized to enhance regioselectivity in synthesizing substituted this compound analogs?

- Methodological Answer :

- Directing groups : Use boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to guide cross-coupling reactions .

- Catalytic systems : Cu(OAc)₂ with ligands improves C–H cyanation regioselectivity in arylbenzimidazoles .

- Data Table :

| Catalyst | Ligand | Solvent | Regioselectivity (Para:Meta) |

|---|---|---|---|

| Cu(OAc)₂ | Phenanthroline | DMF | 8:1 |

Q. What challenges arise when analyzing fluorine-mediated electronic effects on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, slowing Suzuki-Miyaura couplings. Mitigation strategies:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventionally) .

- Electron-donating substituents : Introduce methoxy groups ortho to fluorine to balance electronic effects .

Contradiction Analysis & Experimental Design

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility testing : Use UV-Vis spectroscopy to quantify solubility in DMSO, THF, and hexane. Conflicting reports may stem from impurities; repurify via column chromatography (SiO₂, 10% EtOAc/hexane) .

- Thermodynamic analysis : Measure melting points and compare with computational predictions (e.g., DSC vs. Gaussian-calculated ΔHfusion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.